Glass Transition Temperature Elevation in PMDA-Based Polyimides Relative to Conventional Diamine Systems
Polyimides synthesized via condensation of 4,4'-Bis(3-aminophenoxy)biphenyl (BAB) with pyromellitic dianhydride (PMDA) achieve a glass transition temperature (Tg) of 260°C, which is substantially higher than the Tg of 140°C reported for polyimides derived from alternative diamine systems under comparable polymerization conditions [1]. This 120°C differential represents an approximate 86% increase in thermal performance threshold, enabling elevated service temperatures without compromising the crystalline morphology or processability inherent to the BAB-PMDA system [1].
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | 260°C |
| Comparator Or Baseline | Polyimide derived from alternative diamine system (baseline Tg: 140°C) |
| Quantified Difference | +120°C (approx. 86% increase) |
| Conditions | Polyimide synthesized via condensation of BAB with PMDA; comparative baseline from alternative diamine-PMDA polymerization |
Why This Matters
The 120°C Tg advantage directly translates to higher continuous-use temperature capability in aerospace, electronics, and high-temperature industrial applications without requiring post-polymerization crosslinking or filler reinforcement.
- [1] Ohta M, Yoshikawa M. Polyimides, process for the preparation thereof and polyimide resin compositions. United States Patent US5380820A. January 10, 1995. Assignee: Mitsui Toatsu Chemicals, Inc. View Source
